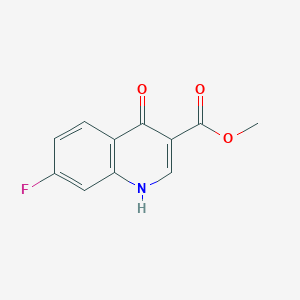

Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C11H8FNO3 and its molecular weight is 221.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone family, recognized for its diverse biological activities. This compound features a fluoro group at the 7-position and a carboxylate ester at the 3-position, contributing to its unique chemical properties and biological efficacy.

- Molecular Formula : C₁₁H₈FNO₃

- Molecular Weight : Approximately 241.60 g/mol

- Structure : The compound has a bicyclic quinoline core, which is significant in various biological applications.

Biological Activity Overview

This compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- The compound shows significant antimicrobial properties, particularly against various bacterial strains. It acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication .

- Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

-

Anti-inflammatory Effects :

- Preliminary research suggests potential anti-inflammatory properties, although further studies are required to fully elucidate these effects.

- Anticancer Potential :

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols, demonstrating effective inhibition at concentrations as low as 10 µg/mL for certain strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 15 |

Anti-cancer Activity

In vitro studies have shown that this compound can induce apoptosis in ovarian cancer cells. The compound was tested at varying concentrations, revealing significant cytotoxicity:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The results indicate a dose-dependent response with increased concentrations leading to decreased cell viability, suggesting its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and efficiency. Recent advancements include solvent-free methods and microwave-assisted synthesis techniques that enhance the reaction conditions while minimizing environmental impact .

Properties

IUPAC Name |

methyl 7-fluoro-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-11(15)8-5-13-9-4-6(12)2-3-7(9)10(8)14/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCQVOKWSLZEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C(C1=O)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.